molecular formula C25H22ClN3O2S B2912488 N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207026-65-0

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2912488
CAS No.: 1207026-65-0
M. Wt: 463.98
InChI Key: HSYLLGHBECPEEP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core. Its structure includes:

  • 3-chlorophenyl group attached to the acetamide nitrogen.
  • 4-methoxyphenyl and o-tolyl (2-methylphenyl) substituents on the imidazole ring.
  • A thioacetamide bridge connecting the imidazole and phenylacetamide moieties.

This compound’s design leverages the imidazole-thioacetamide scaffold, which is associated with diverse biological activities in analogs, including enzyme inhibition (e.g., sirtuins, HDACs) and cytotoxicity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-17-6-3-4-9-22(17)29-23(18-10-12-21(31-2)13-11-18)15-27-25(29)32-16-24(30)28-20-8-5-7-19(26)14-20/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLLGHBECPEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex compound with potential biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioacetamide moiety linked to an imidazole ring and a chlorophenyl group. Its molecular weight is approximately 494.0 g/mol, and it possesses various functional groups that may influence its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazole derivatives, including those similar to this compound. Research indicates that imidazole compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

Table 1: Summary of Anticancer Activities

CompoundTarget EnzymeIC50 (μM)Cell Line
Imidazole Derivative AThymidylate Synthase32.2HCT116
Imidazole Derivative BHDAC0.35HeLa
This compoundTBDTBDTBD

Antimicrobial Activity

Imidazole derivatives have also shown potential as antimicrobial agents. The presence of the thio group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Imidazole Derivative CStaphylococcus aureus15 μg/mL
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may:

  • Inhibit Enzyme Activity : By binding to active sites on target enzymes, potentially disrupting critical cellular processes.
  • Induce Apoptosis : Through pathways involving reactive oxygen species (ROS), leading to programmed cell death in cancer cells.
  • Interfere with Cell Signaling : Modulating pathways that control cell proliferation and survival.

Case Studies

A study conducted on related imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into the specific effects of this compound .

In another case, molecular docking studies indicated favorable binding interactions between similar compounds and their target proteins, supporting the hypothesis that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

Substituent Position and Electronic Effects

N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (): Differs by replacing the o-tolyl group with 4-(difluoromethoxy)phenyl.

2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ): Replaces 3-chlorophenyl with thiazol-2-yl and 4-fluorophenyl with 4-methoxyphenyl.

Steric and Positional Effects

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ():

  • Features 4-chlorophenyl and p-tolyl (4-methylphenyl) groups.
  • The para -substituted tolyl group reduces steric hindrance compared to the ortho -substituted tolyl in the target compound, possibly improving target engagement .

N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide ():

  • Contains 3-nitrophenyl (strong electron-withdrawing) and 3-chlorophenyl groups.
  • The nitro group may enhance reactivity but reduce bioavailability due to increased polarity .

Thioacetamide-Linked Derivatives

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Lacks the imidazole ring but shares the thioacetamide-thiazole motif.

N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide (): Incorporates a benzothiazole group instead of phenylacetamide. Exhibited cytotoxic activity against A549 lung cancer cells, highlighting the role of the thioacetamide-imidazole scaffold in oncology .

Physicochemical Properties

Compound (CAS/Reference) Molecular Weight Key Substituents Notable Properties
Target Compound () 373.9 3-ClPh, 4-MeOPh, o-tolyl Moderate lipophilicity (Cl + MeO)
N-(4-chlorophenyl)-2-... () 499.4 3-ClPh, 3-NO₂Ph, 4-ClPh High polarity (NO₂)
Compound 9 () ~420 (estimated) 4-FPh, 4-MeOPh, thiazol-2-yl Enhanced metabolic stability (F)
2-(3,4-Dichlorophenyl)-... () 303.2 3,4-Cl₂Ph, thiazol-2-yl Antibiotic mimic

Notes:

  • Chlorine (Cl) : Increases lipophilicity and membrane permeability.
  • Nitro (NO₂): Raises polarity, possibly reducing bioavailability.

Research Implications

  • Pharmacokinetics : The 3-chlorophenyl and 4-methoxyphenyl groups balance lipophilicity and solubility, favoring blood-brain barrier penetration for CNS targets.
  • Biological Potential: Analogous compounds show activity against cancer cells () and enzymes (), suggesting the target compound merits evaluation in these areas.

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